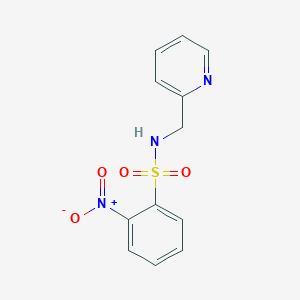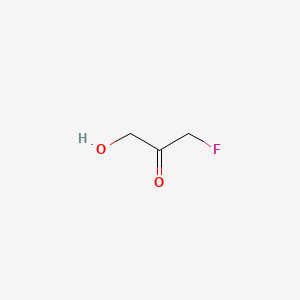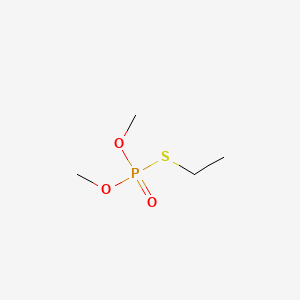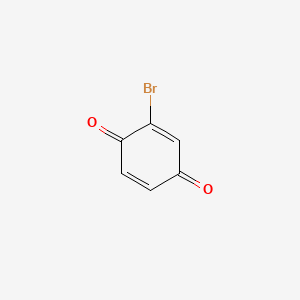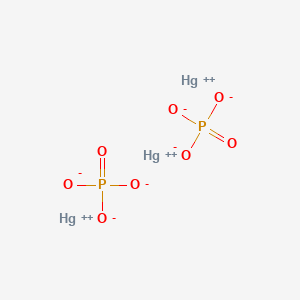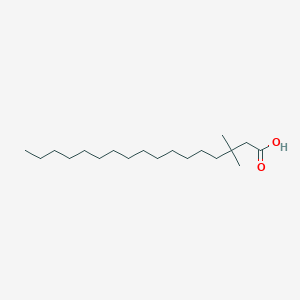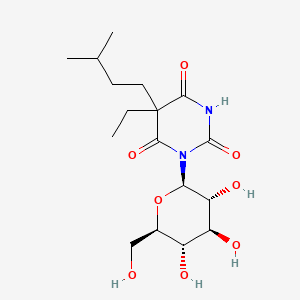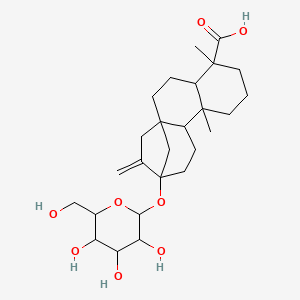
N-Hydroxyoctansäureamid
Übersicht
Beschreibung
Caprylhydroxamic acid, also known as octanohydroxamic acid, is an organic compound with the chemical formula C_8H_17NO_2. It is a white or tan solid derived from coconut and is primarily used as a preservative and chelating agent in various formulations. This compound is effective against bacteria, yeast, and mold, making it a valuable ingredient in personal care products such as conditioners, shampoos, and other cosmetic items .
Wissenschaftliche Forschungsanwendungen
Caprylhydroxamsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird auf seinen potenziellen Einsatz in Pharmazeutika untersucht, insbesondere als Urease-Inhibitor.
5. Wirkmechanismus
Caprylhydroxamsäure übt seine Wirkungen hauptsächlich durch Chelatbildung aus. Die Hydroxamsäure-Funktionelle Gruppe bindet an Metallionen und bildet stabile Komplexe. Dieser Chelatbildungsprozess verhindert, dass Metallionen unerwünschte Reaktionen katalysieren, wodurch Formulierungen stabilisiert und vor mikrobiellem Wachstum geschützt werden . In biologischen Systemen kann es Enzyme wie Urease inhibieren, indem es an die aktive Stelle bindet und so verhindert, dass das Enzym seine Reaktion katalysiert .
Ähnliche Verbindungen:
Benzohydroxamsäure: Eine weitere Hydroxamsäure mit ähnlichen chelatbildenden Eigenschaften, jedoch unterschiedlichen Anwendungen.
Salicylhydroxamsäure: Bekannt für seinen Einsatz als Urease-Inhibitor, ähnlich wie Caprylhydroxamsäure.
Acetohydroxamsäure: Wird in medizinischen Anwendungen eingesetzt, insbesondere zur Behandlung von Harnwegsinfektionen.
Einzigartigkeit: Caprylhydroxamsäure ist einzigartig, da sie im leicht sauren bis neutralen pH-Bereich optimal wirksam ist, was sie besonders gut für Körperpflegeprodukte geeignet macht. Ihre Fähigkeit, stabile Komplexe mit einer Vielzahl von Metallionen zu bilden, und ihre antimikrobiellen Eigenschaften unterscheiden sie außerdem von anderen Hydroxamsäuren .
Wirkmechanismus
Caprylhydroxamic acid exerts its effects primarily through chelation. The hydroxamic acid functional group binds to metal ions, forming stable complexes. This chelation process prevents metal ions from catalyzing undesirable reactions, thereby stabilizing formulations and protecting against microbial growth . In biological systems, it can inhibit enzymes such as urease by binding to the active site, thereby preventing the enzyme from catalyzing its reaction .
Similar Compounds:
Benzohydroxamic Acid: Another hydroxamic acid with similar chelating properties but different applications.
Salicylhydroxamic Acid: Known for its use as a urease inhibitor, similar to caprylhydroxamic acid.
Acetohydroxamic Acid: Used in medical applications, particularly for treating urinary tract infections.
Uniqueness: Caprylhydroxamic acid is unique due to its optimal effectiveness in the slightly acidic to neutral pH range, making it particularly suitable for personal care products. Its ability to form stable complexes with a wide range of metal ions and its antimicrobial properties further distinguish it from other hydroxamic acids .
Biochemische Analyse
Biochemical Properties
N-Hydroxyoctanamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with hydroxamate hydrolases, inhibiting their activity . This inhibition is crucial in various biochemical pathways where hydroxamate hydrolases are involved. Additionally, N-Hydroxyoctanamide can be used as an extractant for alkaloids, which are essential in pharmaceutical and natural product research .
Cellular Effects
N-Hydroxyoctanamide influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting hydroxamate hydrolases, N-Hydroxyoctanamide can alter the normal functioning of cells, leading to changes in metabolic flux and gene expression patterns. These changes can impact cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-Hydroxyoctanamide involves its binding interactions with biomolecules, particularly enzymes. It binds to the active site of hydroxamate hydrolases, inhibiting their catalytic activity. This inhibition leads to a decrease in the hydrolysis of hydroxamic acids, affecting various biochemical pathways. Additionally, N-Hydroxyoctanamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxyoctanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Hydroxyoctanamide remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to N-Hydroxyoctanamide can lead to sustained inhibition of hydroxamate hydrolases, resulting in prolonged changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-Hydroxyoctanamide vary with different dosages in animal models. At low doses, N-Hydroxyoctanamide can effectively inhibit hydroxamate hydrolases without causing significant toxicity. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
N-Hydroxyoctanamide is involved in various metabolic pathways, primarily through its interaction with hydroxamate hydrolases. By inhibiting these enzymes, N-Hydroxyoctanamide affects the hydrolysis of hydroxamic acids, leading to changes in metabolite levels and metabolic flux. This inhibition can impact the overall metabolic balance within cells, influencing energy production, biosynthesis, and other essential cellular functions .
Transport and Distribution
Within cells and tissues, N-Hydroxyoctanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of N-Hydroxyoctanamide are crucial for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
N-Hydroxyoctanamide exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that N-Hydroxyoctanamide interacts with its target enzymes and biomolecules effectively, leading to the desired biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Caprylhydroxamic acid can be synthesized through several methods. One common method involves the reaction of hydroxylamine hydrochloride with an alcoholic solution, followed by the addition of n-octoate. The reaction is carried out at a controlled temperature of 5-15°C, with the pH adjusted to 5.0-6.5. The mixture is then reacted at 20-40°C for 1-3 hours. After the reaction, the product is cooled, filtered, and recrystallized to obtain pure caprylhydroxamic acid .
Industrial Production Methods: In industrial settings, caprylhydroxamic acid is produced using a similar method but on a larger scale. The process involves the use of hydroxylamine hydrochloride, an alcoholic solution, and n-octoate, with careful control of temperature and pH to ensure high yield and purity. The reaction medium is typically an alcohol-water system, which is safe, cost-effective, and can be reused, reducing production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Caprylhydroxamsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Chelatbildung: Es bildet Komplexe mit Metallionen wie Eisen, Blei und anderen Metallen und wirkt als Chelatbildner.
Oxidation und Reduktion: Die Hydroxamsäure-Funktionelle Gruppe kann an Redoxreaktionen teilnehmen, wobei jedoch die spezifischen Bedingungen und Reagenzien vom gewünschten Ergebnis abhängen.
Häufige Reagenzien und Bedingungen:
Chelatbildung: Typischerweise beinhaltet die Anwesenheit von Metallionen und kann bei leicht sauren bis neutralen pH-Werten (pH 4-7,5) auftreten.
Oxidation und Reduktion: Spezifische Reagenzien und Bedingungen variieren, aber gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hauptprodukte:
Chelatbildung: Bildung von Metallkomplexen.
Oxidation und Reduktion: Abhängig von der Reaktion können Produkte verschiedene oxidierte oder reduzierte Formen der Verbindung umfassen.
Eigenschaften
IUPAC Name |
N-hydroxyoctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUVUPQQFXCJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074609 | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7377-03-9 | |
| Record name | Octanohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylhydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyoctanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY805K99W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between N-Hydroxyoctanamide and msAPAH?
A1: The study of N-Hydroxyoctanamide in complex with msAPAH provides valuable insights into the enzyme's structure and function. APAH enzymes play a crucial role in the metabolism of polyamines, which are essential for cell growth and differentiation. Understanding how inhibitors like N-Hydroxyoctanamide interact with APAH can contribute to the development of novel therapeutic agents targeting polyamine metabolism, potentially for applications in areas like cancer treatment where polyamine modulation is a target.
Q2: What information does the crystal structure of msAPAH complexed with N-Hydroxyoctanamide reveal about their interaction?
A: The crystal structure of msAPAH in complex with N-Hydroxyoctanamide provides a detailed view of the enzyme's active site and how N-Hydroxyoctanamide binds to it []. This information can be used to understand the specific interactions between the inhibitor and the amino acid residues in the active site, such as hydrogen bonding and hydrophobic interactions. This knowledge is crucial for structure-based drug design and for understanding the mechanism of inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)

